N-(4-methoxybenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide
Description
N-(4-methoxybenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-pyridazin-3-yloxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-15-6-4-14(5-7-15)13-19-18(23)22-11-8-16(9-12-22)25-17-3-2-10-20-21-17/h2-7,10,16H,8-9,11-13H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNVMNHWUYEBQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)OC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyridazin-3-yloxy group: This step might involve nucleophilic substitution reactions where a pyridazine derivative is reacted with a suitable leaving group on the piperidine ring.
Attachment of the 4-methoxybenzyl group: This can be done through reductive amination or other coupling reactions.
Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the methoxy group to a hydroxyl group or further oxidation to a carbonyl group.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, sulfonates, or other leaving groups can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide analogs: Compounds with slight modifications to the structure, such as different substituents on the aromatic rings.
Other piperidine derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-(4-methoxybenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a piperidine core, a pyridazine moiety, and a methoxybenzyl substituent, which are critical for its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. For instance, derivatives of piperidine and piperazine have shown significant activity against enzymes such as CYP51 and CYP5122A1, which are crucial in sterol biosynthesis in pathogens like Leishmania .
Inhibition Studies
Table 1 summarizes the inhibitory activity of this compound against selected targets:
| Target | IC50 (µM) | Comments |
|---|---|---|
| CYP51 | < 1 | Strong inhibitor; affects sterol biosynthesis |
| CYP5122A1 | 0.5 - 2 | Selective inhibition observed |
| CHK1 | 2.1 | Moderate potency; potential for cancer therapy |
| CHK2 | 27 | Good selectivity over CHK1 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For example:
- Substituent Variations : The presence of the methoxy group enhances lipophilicity, potentially improving membrane permeability.
- Pyridazine Ring : Substitution on the pyridazine ring has been shown to affect binding affinity and selectivity for various targets .
Case Studies
Several studies have explored the efficacy of similar compounds in preclinical models:
- Antiparasitic Activity : Compounds structurally related to this compound demonstrated significant activity against Leishmania species, indicating potential use in treating parasitic infections .
- Cancer Research : Inhibitors targeting CHK1 have been investigated for their role in cancer therapy. The compound's moderate potency against CHK1 suggests it may be useful in combination therapies aimed at enhancing the effects of existing chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-methoxybenzyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide, and how can reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves multi-step reactions. For example:
- Step 1 : Prepare the piperidine-1-carboxamide core via condensation of 4-hydroxypiperidine with an activated carboxamide derivative (e.g., using CDI or HATU as coupling agents) under inert atmosphere .
- Step 2 : Introduce the pyridazin-3-yloxy group via nucleophilic aromatic substitution (SNAr) using a pyridazine derivative (e.g., 3-chloropyridazine) in the presence of a base like K₂CO₃ in DMF at 80–100°C .
- Step 3 : Functionalize the piperidine nitrogen with the 4-methoxybenzyl group via reductive amination (NaBH₃CN or H₂/Pd-C) using 4-methoxybenzaldehyde .
- Critical Factors : Solvent polarity (DMF vs. THF), temperature control, and stoichiometric ratios of reactants significantly impact yield (60–85% reported for analogous compounds) and purity (>95% with column chromatography) .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure and regiochemistry of the pyridazin-3-yloxy substituent?
- NMR Analysis :
- ¹H NMR : The pyridazine ring protons (e.g., H-5 and H-6) show distinct coupling patterns (doublet of doublets, J = 6–8 Hz) at δ 8.2–8.5 ppm. The 4-methoxybenzyl group exhibits a singlet for the methoxy protons (δ 3.8 ppm) and aromatic protons (δ 6.8–7.3 ppm) .
- ¹³C NMR : The carboxamide carbonyl appears at δ 165–170 ppm, while the pyridazine carbons resonate at δ 150–160 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with <2 ppm error. Fragmentation patterns (e.g., loss of the 4-methoxybenzyl group) validate substituent positions .
Q. What preliminary in vitro assays are suitable for evaluating the compound’s biological activity?
- Target Selection : Screen against kinase panels (e.g., EGFR, VEGFR) or GPCRs (e.g., dopamine D3 receptors) due to structural similarities to known inhibitors .
- Assay Design :
- Enzyme Inhibition : Measure IC₅₀ values using fluorescence-based kinase assays (e.g., ADP-Glo™) .
- Cell Viability : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with positive controls (e.g., imatinib) .
Advanced Research Questions
Q. How can structural modifications improve metabolic stability without compromising target affinity?
- Strategies :
- Fluorination : Replace the methoxy group with a trifluoromethyl group to enhance lipophilicity and reduce oxidative metabolism .
- Piperidine Ring Rigidification : Introduce sp³-hybridized substituents (e.g., methyl groups) to limit CYP450-mediated oxidation .
- Validation : Perform liver microsome assays (human/rat) to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
Q. What experimental approaches resolve discrepancies between in vitro potency and in vivo efficacy?
- Hypothesis Testing : Poor bioavailability or off-target effects may explain gaps.
- Methodology :
- PK/PD Studies : Measure plasma concentration-time profiles (Cₘₐₓ, AUC) in rodent models.
- Tissue Distribution : Use radiolabeled compound (¹⁴C or ³H) to assess penetration into target organs .
- Solubility Enhancement : Formulate with cyclodextrins or lipid nanoparticles to improve aqueous solubility (>50 µg/mL target) .
Q. How can computational modeling guide the optimization of receptor selectivity (e.g., D3 vs. D2 dopamine receptors)?
- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with D3 (PDB: 3PBL) and D2 (PDB: 6CM4) receptors. Focus on:
- Hydrogen bonding between the carboxamide and Asp110 (D3).
- Hydrophobic interactions of the 4-methoxybenzyl group with Leu300 .
Q. What analytical strategies validate batch-to-batch consistency in chiral purity for enantioselective synthesis?
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol, 90:10) to resolve enantiomers (Rf >1.5).
- Circular Dichroism (CD) : Compare spectra with a racemic mixture to confirm enantiomeric excess (>98% ee) .
- X-ray Crystallography : Resolve crystal structures of intermediates to confirm absolute configuration .
Data Contradiction Analysis
Q. How should researchers address conflicting SAR data regarding the pyridazin-3-yloxy group’s role in activity?
- Root Cause : Variability in assay conditions (e.g., ATP concentration in kinase assays) or cell line-specific expression profiles.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
